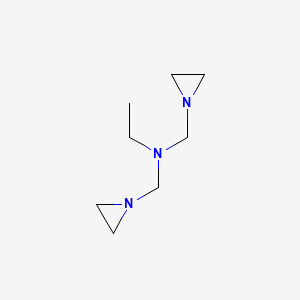
Aziridine, 1,1'-((ethylimino)dimethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1,1’-((ethylimino)dimethylene)bis- is an organic compound that features a three-membered heterocyclic ring containing nitrogen. This compound is part of the aziridine family, which is known for its significant ring strain and reactivity. Aziridines are of great interest in medicinal chemistry due to their potential biological activities and their role as intermediates in the synthesis of various nitrogen-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aziridine, 1,1’-((ethylimino)dimethylene)bis- can be synthesized through several methods. One common approach involves the aziridination of alkenes using electrophilic nitrogen sources. This method typically employs reagents such as iminoiodinane or organoazides, which facilitate the formation of the aziridine ring . Another method involves the cyclization of carbon-imine compounds, which can be achieved under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1,1’-((ethylimino)dimethylene)bis- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain amine derivatives.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with other substituents, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include open-chain amines, aziridine N-oxides, and substituted aziridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Aziridine, 1,1’-((ethylimino)dimethylene)bis- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of aziridine, 1,1’-((ethylimino)dimethylene)bis- involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as polymerization or cross-linking . The molecular targets and pathways involved include various enzymes and receptors that interact with the aziridine ring, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: Another three-membered nitrogen-containing ring, but with different reactivity and applications.
Ethyleneimine: A simpler aziridine derivative with similar reactivity but different industrial uses.
Thiirane: A sulfur-containing analog of aziridine with distinct chemical properties.
Uniqueness
Aziridine, 1,1’-((ethylimino)dimethylene)bis- is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its ability to undergo a wide range of chemical reactions and form stable products sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
3974-85-4 |
|---|---|
Molekularformel |
C8H17N3 |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
N,N-bis(aziridin-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H17N3/c1-2-9(7-10-3-4-10)8-11-5-6-11/h2-8H2,1H3 |
InChI-Schlüssel |
IASXLZOCNWJNFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CN1CC1)CN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
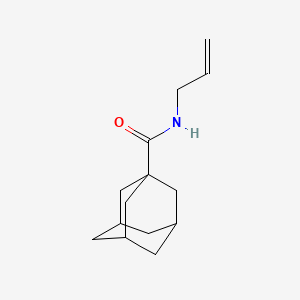
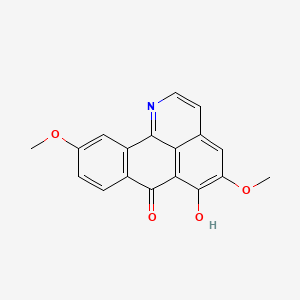
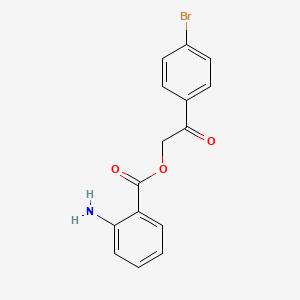
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
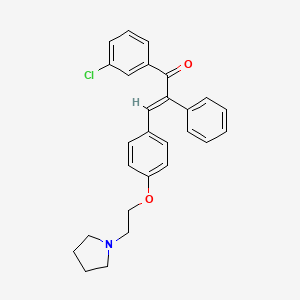
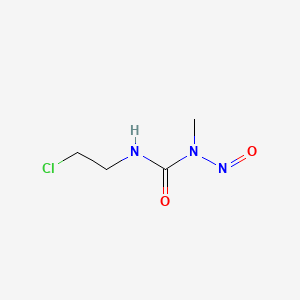
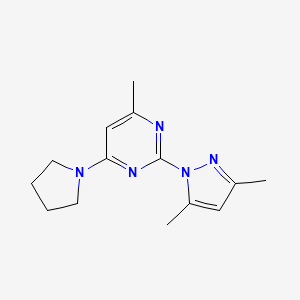
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
